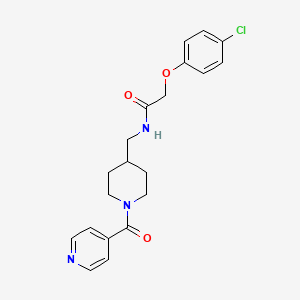

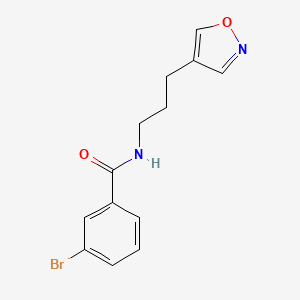

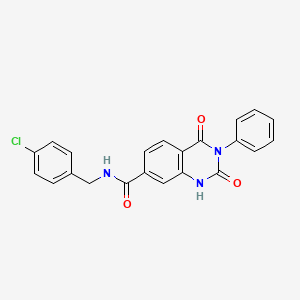

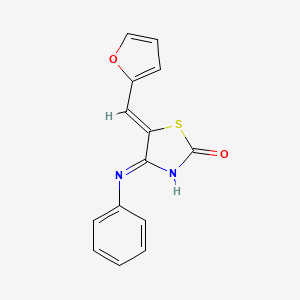

![molecular formula C11H14ClN3O B2751283 N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride CAS No. 1049720-95-7](/img/structure/B2751283.png)

N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

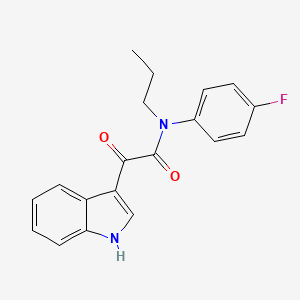

N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3O and its molecular weight is 239.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride is involved in various synthetic pathways, demonstrating its versatility in organic chemistry. A study detailed the successful synthesis of a closely related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, by reacting p-Toluic hydrazide and glycine through a polyphosphoric acid condensation route. This high-yielding reaction was characterized using FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques, highlighting the compound's potential for further chemical modifications and applications in material science or drug development (Shimoga, Shin, & Kim, 2018).

Cytotoxic Agents

Another research direction explores the synthesis of novel cytotoxic agents incorporating the 1,3,4-oxadiazol moiety. A series of compounds, including N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, were synthesized and evaluated for their anti-tumor potential against several cancer cell lines. Some compounds exhibited notable cytotoxic activity, with specific derivatives being significantly more potent than the reference drug doxorubicin against certain cell lines. This indicates the potential of this compound derivatives in cancer therapy (Ramazani et al., 2014).

Material Science Applications

In material science, derivatives of this compound have been utilized to develop blue light-emitting polyamide and poly(amide-imide)s containing the 1,3,4-oxadiazole ring. Such compounds exhibit excellent film-forming ability, good solubility in organic solvents, and high thermal stability. Their optical properties, including absorption and fluorescence characteristics, are also noteworthy, showcasing their potential in creating advanced materials for optoelectronic applications (Hamciuc et al., 2015).

Insecticidal Activity

Research on anthranilic diamides analogs containing 1,3,4-oxadiazole rings has revealed their insecticidal properties against pests like the diamondback moth. Preliminary bioassays of these compounds showed promising activity levels, suggesting potential agricultural applications in pest management. The structure-activity relationship analysis and density functional theory studies provided insights into optimizing their insecticidal effectiveness (Qi et al., 2014).

Anticancer Potential

Another study discovered and optimized the structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles, identifying them as new apoptosis inducers and potential anticancer agents. A specific derivative exhibited in vivo activity in a tumor model, highlighting the compound class's therapeutic potential. Identification of molecular targets like TIP47, an IGF II receptor-binding protein, underscores the strategic approach of using cell-based chemical genetics for discovering apoptosis inducers and anticancer agents (Zhang et al., 2005).

Properties

IUPAC Name |

N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-8-3-5-9(6-4-8)11-13-10(7-12-2)15-14-11;/h3-6,12H,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPZKOFDPKPUKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CNC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2751200.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2751202.png)

![4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2751209.png)

![Ethyl 4-(4-fluorophenyl)-6-{[(4-fluorophenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2751211.png)

![2-Methyl-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2751215.png)

![1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine;dihydrochloride](/img/structure/B2751220.png)

![ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2751222.png)